Product packaging for Borane-tetrahydrofuran(Cat. No.:CAS No. 14044-65-6)

Borane-tetrahydrofuran

Cat. No.: B086392
CAS No.: 14044-65-6
M. Wt: 82.92 g/mol
InChI Key: UWTDFICHZKXYAC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Borane (B79455) Reagents in Organic Synthesis

The development of borane chemistry has significantly impacted synthetic organic chemistry. The journey began with the work of Alfred Stock, who developed the necessary techniques, such as the glass vacuum line, to handle volatile and pyrophoric boranes like diborane (B8814927). wikipedia.org A major breakthrough came in the mid-20th century through the research of H.C. Brown and his collaborators. Their systematic investigation into the reactions of diborane with organic compounds led to the discovery of the hydroboration reaction in 1956. numberanalytics.com This discovery, which allows for the anti-Markovnikov hydration of alkenes and alkynes, was a paradigm shift in organic synthesis and earned Brown the Nobel Prize in Chemistry in 1979. wikipedia.orgnumberanalytics.com

Initially, the use of diborane (B2H6), a toxic and pyrophoric gas, posed significant handling challenges. wvu.eduorganic-chemistry.orgchegg.com This led to the development of more stable and manageable borane carriers. The complexation of borane with Lewis bases provided a practical solution. Borane-tetrahydrofuran (BH3-THF) emerged as a convenient and commercially available source of borane, facilitating its widespread use in academic and industrial research. organic-chemistry.orgchegg.com Over the years, a variety of other borane complexes have been developed, each with specific properties and applications, further expanding the synthetic utility of borane chemistry. organic-chemistry.org

Significance of BH3-THF as a Fundamental Reagent

This compound is a cornerstone reagent in modern organic synthesis due to its versatility and efficiency in several key transformations. Its primary significance lies in its role as a source of borane for hydroboration reactions. ontosight.aimsanet.com The hydroboration of alkenes and alkynes followed by oxidation provides a powerful method for the synthesis of alcohols with anti-Markovnikov regioselectivity, a crucial transformation in the construction of complex organic molecules. wvu.edumasterorganicchemistry.com

Beyond hydroboration, BH3-THF is a valuable reducing agent. ontosight.aichemicalbook.com It can selectively reduce a range of functional groups. For instance, it readily reduces carboxylic acids to primary alcohols, a transformation for which many other reducing agents are ineffective. msanet.comacs.org It is also employed in the reduction of amides, lactones, aldehydes, ketones, and nitriles. msanet.comchemicalbook.comacs.org The ability to perform these reductions under relatively mild conditions makes BH3-THF an indispensable tool for synthetic chemists. Furthermore, the development of amine-stabilized BH3-THF solutions has improved its thermal properties and stability, enhancing its safety and practicality in various applications. acs.orgacs.orgsigmaaldrich.com

Comparison with Other Borane Sources

While BH3-THF is a widely used borane source, several other borane complexes are also employed in organic synthesis, each offering distinct advantages and disadvantages. The choice of a particular borane reagent often depends on factors such as stability, reactivity, and the specific requirements of the reaction.

Borane-Dimethyl Sulfide (BMS): BMS is a complex of borane with dimethyl sulfide. commonorganicchemistry.com A significant advantage of BMS is its higher stability compared to BH3-THF, which allows it to be available in higher concentrations. commonorganicchemistry.comcommonorganicchemistry.comwikipedia.org Unlike BH3-THF, BMS does not require a stabilizer like sodium borohydride (B1222165). wikipedia.orgborates.today However, the primary drawback of BMS is the unpleasant odor of dimethyl sulfide. organic-chemistry.org

Diborane (B2H6): As the parent borane, diborane is a highly reactive gas. organic-chemistry.org Its gaseous nature and pyrophoric properties make it difficult and hazardous to handle, necessitating specialized equipment. wvu.eduorganic-chemistry.org While it is a potent hydroborating agent, the convenience and safety offered by its complexed forms like BH3-THF and BMS have led to a decline in its direct use in standard laboratory settings. chegg.comwikipedia.org

Amine Boranes: These are complexes of borane with various amines, such as ammonia-borane or pyridine-borane. chemrevlett.comchemrevlett.com Amine-boranes are generally more stable than BH3-THF and BMS. purdue.edu This increased stability, however, often translates to lower reactivity, sometimes requiring heating to initiate reactions. purdue.edunih.gov They have found applications in reductions and as dual-purpose reagents in reactions like the direct amidation of carboxylic acids. mdpi.comorganic-chemistry.org

Interactive Data Table: Comparison of Borane Sources

FeatureThis compound (BH3-THF)Borane-Dimethyl Sulfide (BMS)Diborane (B2H6)Amine Boranes
Physical State Solution in THF wikipedia.orgLiquid commonorganicchemistry.comborates.todayGas organic-chemistry.orgSolid or Liquid purdue.edumdpi.com
Stability Thermally unstable, requires stabilization. msanet.comacs.orgMore stable than BH3-THF. commonorganicchemistry.comcommonorganicchemistry.comUnstable, pyrophoric. organic-chemistry.orgwikipedia.orgGenerally the most stable. purdue.edu
Handling Relatively easy to handle as a solution. organic-chemistry.orgPungent odor. organic-chemistry.orgDifficult and hazardous. wvu.eduorganic-chemistry.orgGenerally easy to handle. purdue.edu
Concentration Typically 1M in THF. commonorganicchemistry.comAvailable in higher concentrations (e.g., 10M). commonorganicchemistry.comcommonorganicchemistry.comNot applicable (gas).Varies.
Reactivity Highly reactive. chemimpex.comSimilar to BH3-THF. wikipedia.orgVery high. researchgate.netGenerally lower, may require activation. purdue.edunih.gov
Common Uses Hydroboration, reduction of various functional groups. ontosight.aimsanet.comHydroboration, reductions. commonorganicchemistry.comwikipedia.orgHydroboration. researchgate.netReductions, specific functional group transformations. mdpi.comorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11BO B086392 Borane-tetrahydrofuran CAS No. 14044-65-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C4H8O.B/c1-2-4-5-3-1;/h1-4H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTDFICHZKXYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index] 10% Solution in tetrahydrofuran: Colorless liquid with an acrid odor; [Alfa Aesar MSDS]
Record name Borane-tetrahydrofuran complex
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CAS No.

14044-65-6
Record name Boron, trihydro(tetrahydrofuran)-, (T-4)-
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Record name Tetrahydrofuran--borane
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Record name BORANE-TETRAHYDROFURAN
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Synthetic Methodologies for Borane Tetrahydrofuran Complex

Preparation from Diborane (B8814927) and Tetrahydrofuran (B95107)

The most direct method for preparing high-purity borane-tetrahydrofuran complex involves the dissolution of diborane (B2H6) gas in tetrahydrofuran (THF). wikipedia.orgguidechem.comchemicalbook.com In this process, diborane, which exists as a dimer of borane (B79455) (BH3), is bubbled through THF, leading to the formation of the stable 1:1 Lewis acid-base adduct. acs.org

The formation of the complex is an exothermic reaction, and therefore, cooling is typically required to manage the reaction temperature. google.com For laboratory and industrial preparations, the temperature of the tetrahydrofuran is preferably maintained between -20°C and 20°C, with an optimal range of 0°C to 15°C. google.com

This method is favored for producing high-purity and high-concentration solutions of BH3-THF, with concentrations ranging from 1.0 M up to approximately 10 M. google.com A key advantage, particularly for industrial-scale synthesis, is the avoidance of solid by-products that would require filtration. google.com For instance, methods starting from sodium borohydride (B1222165) and a fluorine-containing boron source generate sodium tetrafluoroborate (B81430) (NaBF4), which must be removed. google.comguidechem.com The direct addition of diborane results in a homogeneous reaction medium. google.com To enhance the stability of the resulting solution, a small amount of a stabilizer, such as sodium borohydride, is often added. google.com

Table 1: Key Features of Synthesis from Diborane and THF

Feature Description
Reactants Diborane (B2H6), Tetrahydrofuran (THF)
Reaction Type Lewis acid-base adduct formation
Typical Temperature 0°C to 15°C google.com
Advantages High purity, high concentration (up to 10 M), no solid by-products, homogeneous reaction medium. google.com

| Disadvantages | Requires handling of highly toxic and flammable diborane gas. acs.org |

Synthesis via Oxidation of Sodium Borohydride with Iodine in Tetrahydrofuran

2 NaBH4 + I2 → B2H6 + 2 NaI + H2

The diborane (B2H6) then forms the complex with THF:

B2H6 + 2 THF → 2 BH3•THF

This method is convenient as it avoids the direct handling of diborane gas and utilizes readily available solid reagents. mdma.ch The NaBH4/I2 system is frequently employed to generate BH3-THF for immediate use in subsequent reactions, such as the reduction of carboxylic acids or hydroboration of alkenes, all within the same reaction vessel. mdma.chmdma.chresearchgate.net The reaction proceeds effectively under mild conditions, typically starting at 0°C and then proceeding at room temperature. mdma.ch

Table 2: Summary of Synthesis from Sodium Borohydride and Iodine

Feature Description
Reactants Sodium Borohydride (NaBH4), Iodine (I2), Tetrahydrofuran (THF)
Reaction Type In situ generation of diborane via oxidation, followed by complexation.
Key Advantage Convenient for laboratory use; avoids direct handling of diborane gas. mdma.ch
By-products Sodium Iodide (NaI), Hydrogen (H2)

| Primary Application | In situ generation of BH3-THF for immediate use in organic synthesis. mdma.chmdma.ch |

Alternative and Emerging Synthetic Routes

Beyond the two primary methods, other synthetic routes have been developed for the preparation of this compound complex.

From Sodium Borohydride and Boron Trifluoride Etherate : A widely used industrial method involves the reaction of sodium borohydride with boron trifluoride diethyl etherate (BF3•OEt2) in an ether solvent. guidechem.comgoogle.comsciencemadness.org The reaction produces diborane, which is then passed into a separate vessel containing THF to form the complex. google.com While effective, this method generates sodium tetrafluoroborate (NaBF4) as a solid by-product, which presents challenges in industrial production due to its high activity and the need for careful handling and disposal. guidechem.comgoogle.com

From Sodium Borohydride and Dimethyl Sulfate (B86663) : Borane-THF can also be generated in situ from the reaction of sodium borohydride with dimethyl sulfate in THF. mdpi.com This provides an alternative to using iodine or boron trifluoride-based reagents for the generation of the borane complex for immediate synthetic applications.

Using Aluminum Trichloride (B1173362) : Another reported preparation method involves reacting sodium borohydride with aluminum trichloride (AlCl3) in THF. guidechem.com The aluminum trichloride serves as a Lewis acid to facilitate the generation of borane from the borohydride.

Industrial Scale Synthesis Considerations

On an industrial scale, the synthesis of this compound is governed by considerations of cost, safety, purity, and stability. The method of choice often involves the direct addition of diborane gas to THF. google.com This route is advantageous because it produces a high-purity, highly concentrated product without the formation of solid by-products like sodium tetrafluoroborate, which simplifies the manufacturing process by eliminating a filtration step. google.comguidechem.com

However, a significant challenge with BH3-THF is its limited stability. The complex is known to decompose over time, especially when stored at temperatures above 0-5°C. cardiff.ac.ukcommonorganicchemistry.com This decomposition involves the ring-opening cleavage of the tetrahydrofuran solvent by borane. acs.org For this reason, commercial solutions of BH3-THF are typically sold at a concentration of around 1 M and contain a stabilizer, most commonly a small amount of sodium borohydride, to inhibit decomposition. acs.orgcommonorganicchemistry.comacs.orgtcichemicals.com

Theoretical and Mechanistic Investigations of Borane Tetrahydrofuran Reactivity

Lewis Acid-Base Adduct Formation and Stabilization Mechanism

The formation of the borane-tetrahydrofuran complex is a classic illustration of a Lewis acid-base adduct. ucla.edu This interaction is fundamental to the reagent's stability and utility, allowing the otherwise unstable and hazardous borane (B79455) to be conveniently handled in solution. vedantu.comchemistrysteps.com

Electron Deficiency of Boron and Coordination with THF

Borane (BH₃) is an electron-deficient molecule, meaning the boron atom has an incomplete octet of electrons, making it a strong Lewis acid. quora.comkhanacademy.orgscholaris.ca It readily accepts a pair of electrons to achieve a more stable electronic configuration. Tetrahydrofuran (B95107) (THF), a cyclic ether, acts as a Lewis base, with the oxygen atom possessing lone pairs of electrons. quora.comlibretexts.org The formation of the BTHF complex involves the donation of one of these lone pairs from the oxygen atom of THF to the empty orbital of the boron atom in borane, forming a coordinate covalent bond. ucla.edu This results in a stable adduct, often denoted as BH₃·THF. ucla.edu

Role of Tetrahydrofuran as a Stabilizing Solvent and Ligand

Tetrahydrofuran serves a dual purpose in the stabilization of borane. As a ligand, it directly coordinates with the boron atom, forming the stable Lewis acid-base complex. cymitquimica.com This complexation prevents borane from dimerizing into diborane (B8814927) (B₂H₆), a toxic and pyrophoric gas. vedantu.comchemistrysteps.com In its role as a solvent, the excess THF molecules solvate the BH₃·THF adduct, further enhancing its stability and ensuring it remains in a readily usable form for chemical reactions. The use of THF as a solvent is crucial, as borane is highly reactive and can react violently with protic solvents like water. quora.com

Thermochemistry of Lewis Adduct Formation in THF

The formation of the BH₃·THF adduct from diborane and THF is an exothermic process, indicating it is thermodynamically favorable. acs.org The enthalpy of this reaction provides a quantitative measure of the stability of the complex. Calorimetric studies and computational models have been employed to determine the thermochemical parameters of this and related Lewis adducts. acs.orgpnnl.gov

Thermochemical Data for Borane Adduct Formation in THF
Lewis Base (L)ReactionEnthalpy of Reaction (ΔH, kcal/mol)
Tetrahydrofuran (THF)0.5 B₂H₆ + THF → BH₃·THF-9.5
Dimethyl Sulfide (Me₂S)0.5 B₂H₆ + Me₂S → BH₃·SMe₂-16.7
Ammonia (NH₃)0.5 B₂H₆ + NH₃ → BH₃·NH₃-25.1

Dissociation and Reactivity of Borane Monomer

While the BH₃·THF complex is relatively stable, it exists in a dynamic equilibrium with the free borane monomer and THF in solution. acs.org

BH₃·THF ⇌ BH₃ + THF

The actual reactive species in most reactions involving BTHF is the free borane (BH₃) monomer. wikipedia.org The dissociation of the complex is therefore a crucial step for the reaction to proceed. The extent of dissociation is influenced by factors such as temperature and concentration. Although the equilibrium lies heavily towards the formation of the adduct, the small amount of free borane is highly reactive and is consumed in the subsequent reaction steps, which in turn drives the equilibrium to produce more free borane. acs.org The thermal stability of the BTHF complex is limited, and at elevated temperatures, decomposition can occur through the cleavage of the THF ring. google.com

Kinetic Studies of this compound Reactions

Kinetic studies have provided significant insights into the mechanisms of reactions involving BTHF and the factors that influence their rates.

Solvent Effects on Reaction Rates

The solvent can play a significant role in the kinetics of reactions involving this compound. While THF is the most common solvent, the reaction can be performed in other aprotic solvents. The polarity and coordinating ability of the solvent can affect the rate of reaction. For instance, in hydroboration reactions, the use of different ethereal solvents can lead to variations in the reaction rate.

Relative Rates of Hydroboration of 1-Hexene with Borane in Different Solvents
SolventRelative Rate
Tetrahydrofuran (THF)1.00
Diethyl ether0.95
Diglyme1.10
Hexane0.80

Note: The relative rates are approximate and can vary with specific reaction conditions.

The data suggests that while THF is a very effective solvent, other ethers can also facilitate the reaction at comparable rates. In non-coordinating solvents like hexane, the reaction still proceeds, indicating that the primary role of the solvent is to maintain the borane in a soluble and accessible form.

Influence of Stabilizers on Decomposition Kinetics

The this compound complex (BTHF), a widely utilized reagent in organic synthesis, is known for its thermal instability. acs.org Decomposition can occur during storage, particularly at ambient temperatures, and also during chemical reactions conducted at elevated temperatures. google.comresearchgate.net This degradation proceeds through two primary pathways: the cleavage of the tetrahydrofuran (THF) ether ring and, at temperatures exceeding 50°C, the evolution of diborane gas. acs.orgmsanet.com To mitigate this instability and extend the shelf-life of BTHF solutions, various stabilizers are employed, which significantly influence the kinetics of decomposition.

Historically, sodium borohydride (B1222165) (NaBH₄) has been the conventional stabilizer for commercial BTHF solutions. acs.orgmsanet.com The addition of a small molar quantity of NaBH₄ (typically <0.005 M) effectively slows the rate of decomposition, particularly when the solution is stored at reduced temperatures (e.g., 0-5°C). acs.orgmsanet.com However, even with NaBH₄, degradation remains a significant issue at room temperature and above. The decomposition process is complex and does not adhere to simple first or second-order kinetics. google.com The presence of NaBH₄ can also complicate reaction kinetics, as it has been shown to catalyze certain reduction reactions, altering the observed reaction order for borane. rsc.org

More recent research has focused on developing more effective stabilizers, leading to a new generation of BTHF solutions with enhanced thermal properties. acs.org Studies have investigated the use of sterically hindered Lewis bases, such as certain amines, as alternative stabilizers. researchgate.net These compounds are thought to function by complexing weakly with free borane that exists in equilibrium with the BTHF complex, thereby preventing it from initiating the THF ring-opening decomposition pathway. acs.orgresearchgate.net

Detailed kinetic studies, often monitored by ¹¹B NMR spectroscopy, have demonstrated the superior performance of specific amine stabilizers compared to both unstabilized and NaBH₄-stabilized BTHF. For instance, N-isopropyl-N-methyl-tert-butylamine (NIMBA) and 1,2,2,6,6-pentamethylpiperidine have been identified as highly effective stabilizers. acs.orgresearchgate.net In comparative studies where 1.0 M BTHF solutions were heated, the amine-stabilized versions retained a significantly higher percentage of active borane over time. After being heated at 50°C for 96 hours, a 1.0 M BTHF solution stabilized with 0.005 M NIMBA showed 58% active BTHF remaining, compared to only 24% in an unstabilized solution. acs.org

The selection of an appropriate stabilizer is critical, as it must effectively scavenge free borane without interfering with the desired reactivity of the BTHF complex or complicating product workup. researchgate.net Research has shown that a minimal concentration (e.g., 0.005 M) of these advanced amine stabilizers provides optimal results. researchgate.net

The following table summarizes the findings from a study comparing the stability of 1.0 M BTHF with various stabilizers after heating at 50°C.

Table 1: Stability of 1.0 M BTHF with Selected Stabilizers Data represents the percentage of BTHF remaining after heating at 50°C for 24 hours, as determined by ¹¹B NMR. researchgate.net

Entry Stabilizer Concentration (M) BTHF Remaining (%)
1 None - 56
2 Sodium Borohydride 0.005 65
3 Triethylamine 0.005 62
4 N,N-Diisopropylethylamine 0.005 73
5 N-Isopropyl-N-methyl-tert-butylamine (NIMBA) 0.005 86
6 1,2,2,6,6-Pentamethylpiperidine 0.005 88

These kinetic investigations underscore the critical role stabilizers play in the practical application of this compound, directly impacting its storage, handling, and efficacy in chemical transformations. The development of advanced amine-based stabilizers has led to BTHF solutions with significantly improved thermal stability over those containing traditional stabilizers like sodium borohydride. acs.org

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the intricate mechanisms of reactions involving this compound. Theoretical models provide detailed insights into transition states, reaction intermediates, and the influence of various factors like solvents, which are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies on Hydroboration

Density Functional Theory (DFT) has been widely applied to study the mechanism of hydroboration, a key reaction of the this compound complex. DFT calculations allow for the accurate determination of the geometries and energies of reactants, transition states, and products. These studies consistently support a mechanism involving a four-membered ring transition state.

In this transition state, the borane molecule approaches the alkene, and a concerted process occurs where the B-H bond adds across the carbon-carbon double bond. The hydrogen atom adds to one carbon atom while the boron atom adds to the other, all in a single step. DFT calculations have been instrumental in mapping the potential energy surface of this reaction, identifying the low-energy pathway that leads to the observed syn-stereoselectivity. The calculations reveal the electronic structure of the transition state, showing the simultaneous breaking of the B-H and C=C π-bonds and the formation of new C-H and C-B σ-bonds.

Molecular Dynamics (MD) Simulations in Elucidating Mechanisms

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations can be used to understand the role of the tetrahydrofuran (THF) solvent and the initial stages of the reaction mechanism.

In the context of this compound, MD simulations can model the dissociation of the borane-THF complex to generate the reactive borane (BH₃) monomer. These simulations show how solvent molecules rearrange around the reactants and how the borane molecule orients itself as it approaches the alkene. By simulating the trajectories of the atoms, MD can help visualize the entire reaction process, from the diffusion of reactants to the final product formation, providing a more complete picture of the reaction dynamics than static calculations alone.

QM/MM Calculations for Solvent Effects

To accurately model reactions in solution, it is crucial to account for the effect of the solvent. Quantum Mechanics/Molecular Mechanics (QM/MM) calculations offer a powerful hybrid approach to achieve this. In this method, the reacting species (borane and the alkene) are treated with a high level of theory (Quantum Mechanics), while the surrounding solvent molecules (tetrahydrofuran) are treated with a less computationally expensive method (Molecular Mechanics).

This approach allows for the explicit inclusion of a large number of solvent molecules, providing a more realistic description of the reaction environment. QM/MM calculations have been used to investigate how the THF solvent stabilizes the reactants and transition states in the hydroboration reaction. The results show that the solvent has a significant impact on the reaction energetics, and explicitly including solvent molecules is necessary for obtaining quantitative agreement with experimental data. These calculations help to clarify the role of the this compound complex itself, showing how the THF ligand must dissociate before the borane can react with the alkene.

Proposed Reaction Mechanisms for Key Transformations

The hydroboration of alkenes and alkynes is a cornerstone reaction of this compound, valued for its high degree of stereoselectivity and regioselectivity. The mechanism of this transformation has been extensively studied, leading to a well-established model for the reaction pathway.

Concerted Syn Addition in Hydroboration

The widely accepted mechanism for the hydroboration of an alkene with borane (liberated from its THF complex) is a concerted, four-center syn-addition. This mechanism elegantly accounts for the observed stereochemical outcome where the boron and hydrogen atoms add to the same face of the double bond.

The key features of this proposed mechanism are:

Initial Complexation: The reaction begins with the approach of the electron-deficient boron atom of borane to the electron-rich π-system of the alkene. This forms an initial, loosely bound π-complex.

Four-Centered Transition State: From this initial complex, the system proceeds to a more organized, four-membered ring transition state. In this state, the p-orbital of the boron interacts with one of the sp²-hybridized carbons of the alkene, while one of the hydrogens on the boron forms a bond with the other sp² carbon.

Concerted Bond Formation and Cleavage: The reaction occurs in a single, concerted step. Simultaneously, the C=C π-bond and the B-H σ-bond break, while a new C-H σ-bond and a C-B σ-bond form.

Syn-Stereochemistry: Because all bond-making and bond-breaking events occur on the same side of the alkene plane within this cyclic transition state, the boron and hydrogen are necessarily delivered to the same face of the double bond. This results in the characteristic syn-addition observed in hydroboration reactions.

This mechanism is strongly supported by a wealth of experimental evidence, including stereochemical studies of the products, as well as the computational studies described previously. The concerted nature of the reaction avoids the formation of high-energy carbocation intermediates and explains the high efficiency and selectivity of the process.

Mechanisms of Functional Group Reduction

Reduction of Carbonyl Compounds

The reduction of carbonyl compounds, such as carboxylic acids, aldehydes, and ketones, is a cornerstone of borane-THF's synthetic utility. The mechanisms, while sharing common features like an initial Lewis acid-base interaction, vary depending on the specific carbonyl derivative.

Carboxylic Acids: Borane-THF is particularly effective for the reduction of carboxylic acids to primary alcohols, often showing selectivity for this functional group in the presence of others like esters. commonorganicchemistry.com The reaction proceeds rapidly and is one of the most convenient methods for this transformation. youtube.comacs.org

The proposed mechanism begins with the reaction between the carboxylic acid and borane. The initial step is not a simple coordination but an acid-base reaction where the acidic proton of the carboxyl group reacts with a hydride from borane to release hydrogen gas, forming an acyloxyborane intermediate. This intermediate is unstable and rapidly rearranges. A second molecule of borane then coordinates to the carbonyl oxygen of the acyloxyborane. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the transfer of a hydride from the coordinated borane. This process is repeated, ultimately leading to a trialkoxyborane species. The final alcohol product is liberated upon workup with water or alcohol.

Aldehydes and Ketones: Aldehydes and ketones are rapidly reduced by borane-THF to primary and secondary alcohols, respectively. The mechanism involves the initial coordination of the borane to the carbonyl oxygen atom. acsgcipr.org This Lewis acid-base adduct formation polarizes the carbonyl group, increasing the electrophilic character of the carbonyl carbon. Subsequently, an intramolecular or intermolecular transfer of a hydride ion (H⁻) from the boron to the carbonyl carbon occurs. This step is believed to proceed through a four-membered transition state. The resulting alkoxyborane can then react further with the starting carbonyl compound or disproportionate. Kinetic studies on the reduction of pinacolone with pure, freshly prepared BH3-THF have shown that the main reaction to form the monoalkoxyborane is first-order in both the ketone and the borane-THF complex. rsc.org

In catalyzed reactions, such as the Corey-Bakshi-Shibata (CBS) reduction, chiral oxazaborolidines are used to achieve high enantioselectivity in the reduction of ketones. The proposed mechanism in these systems involves the formation of a complex between the oxazaborolidine catalyst, borane, and the ketone. The reduction is thought to proceed via a six-membered cyclic transition state, which accounts for the high degree of stereochemical control observed. york.ac.uk

Reduction of Nitrogen-Containing Functional Groups

Borane-THF is also a versatile reagent for the reduction of various nitrogen-containing functional groups.

Amides: Primary, secondary, and tertiary amides are reduced by borane-THF to the corresponding amines. acsgcipr.org The mechanism is initiated by the coordination of the electrophilic boron atom to the lone pair of electrons on the carbonyl oxygen, which is the most electron-rich site. organic-synthesis.com This coordination activates the carbonyl group. A subsequent hydride transfer to the carbonyl carbon forms a carbinolamine-borane adduct. This intermediate is unstable and undergoes cleavage of the C-O bond, a step driven by the formation of a strong B-O bond. The resulting iminium ion intermediate is then rapidly reduced by another equivalent of borane to yield an amine-borane complex. The final amine product is liberated from this complex during the workup step. acsgcipr.org

Nitriles: The reduction of nitriles with borane-THF provides primary amines. commonorganicchemistry.com This reaction typically requires heating to proceed at a practical rate. The mechanism is thought to begin with the coordination of borane to the lone pair of electrons on the nitrogen atom of the cyano group. This is followed by the transfer of a hydride to the carbon atom of the nitrile. This process may occur one or two times, leading to N-borylimine or N,N-diborylenamine intermediates. Subsequent hydride transfers reduce the intermediate species to an N-borylamine-borane complex, which upon hydrolysis, yields the primary amine.

Comparative Reactivity and Selectivity

Borane-THF exhibits notable chemoselectivity, which can be rationalized by the proposed mechanisms. For instance, its ability to reduce carboxylic acids faster than esters is a key feature. commonorganicchemistry.com This is attributed to the initial formation of the acyloxyborane intermediate in the carboxylic acid reduction, which is a more reactive species towards further reduction compared to the relatively stable ester carbonyl group. youtube.com

Functional GroupProductRelative RateMechanistic Summary
Carboxylic AcidPrimary AlcoholFastFormation of acyloxyborane, followed by hydride transfers. youtube.comyoutube.com
AldehydePrimary AlcoholVery FastCoordination to carbonyl oxygen, followed by hydride transfer. acsgcipr.org
KetoneSecondary AlcoholFastCoordination to carbonyl oxygen, followed by hydride transfer. acsgcipr.orgrsc.org
AmideAmineModerateCoordination to carbonyl oxygen, C-O bond cleavage, reduction of iminium intermediate. acsgcipr.orgorganic-synthesis.com
NitrilePrimary AmineModerate (requires heat)Coordination to nitrogen, sequential hydride transfers to the C≡N triple bond. commonorganicchemistry.com
EsterAlcoholSlowGenerally unreactive under conditions that reduce carboxylic acids. organic-synthesis.comyoutube.com

The following table summarizes kinetic data from a study on the reduction of a specific ketone, illustrating the reaction order.

ReactantReagent SystemReaction OrderResearch Finding
PinacolonePure BH3-THFFirst order in ketoneThe primary reduction step to the monoalkoxyborane is first order with respect to the ketone substrate. rsc.org
PinacolonePure BH3-THFFirst order in BH3-THFThe primary reduction step to the monoalkoxyborane is first order with respect to the borane-THF reagent. rsc.org
PinacoloneCommercial BH3-THF (contains NaBH4 stabilizer)1.6 in boraneThe presence of NaBH4 as a stabilizer in commercial borane-THF solutions catalyzes the reaction, altering the observed kinetics. rsc.org

Applications of Borane Tetrahydrofuran in Organic Synthesis

Hydroboration Reactions

Borane-tetrahydrofuran complex (BH₃-THF) is a pivotal reagent in organic synthesis, primarily utilized for the hydroboration of alkenes and alkynes. chemicalbook.comguidechem.comproprep.com This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. proprep.comjove.com The borane-THF complex serves as a convenient and manageable source of borane (B79455) (BH₃), which would otherwise exist as a toxic and flammable gas, diborane (B8814927) (B₂H₆). chemistrysteps.comacs.org In solution, THF stabilizes the borane monomer, making it a readily usable reagent. chemistrysteps.commasterorganicchemistry.com The hydroboration step is the initial phase of a two-step sequence, which is typically followed by an oxidation step to yield valuable synthetic intermediates or final products. chemistrysteps.commasterorganicchemistry.com This process is fundamental for the synthesis of a variety of organic compounds. guidechem.comacs.org The reaction of borane-THF with alkenes leads to the formation of organoboron compounds, which are versatile intermediates in organic synthesis. chemicalbook.comwikipedia.org One molecule of BH₃ can react successively with three molecules of an alkene to form a trialkylborane. chemistrysteps.comwikipedia.org These organoborane intermediates can then be converted into other functional groups, most commonly alcohols, through oxidation. chemistrysteps.commasterorganicchemistry.com

Regioselectivity in Alkene and Alkyne Hydroboration

A defining characteristic of hydroboration with this compound is its high regioselectivity. semanticscholar.orgredalyc.org In the reaction with unsymmetrical alkenes and alkynes, the boron atom predominantly adds to the less sterically hindered carbon atom of the double or triple bond, while the hydrogen atom adds to the more substituted carbon. jove.comyoutube.com This orientation is referred to as anti-Markovnikov addition. chemistrysteps.commasterorganicchemistry.com For instance, the hydroboration of a terminal alkene results in the boron atom bonding to the terminal carbon. youtube.com This selectivity is a key feature that distinguishes hydroboration from other alkene hydration methods, such as acid-catalyzed hydration, which follow Markovnikov's rule. chemistrysteps.com The regioselectivity can be exceptionally high, particularly with terminal alkenes. semanticscholar.orged.ac.uk

Steric and Electronic Effects on Regioselectivity

The anti-Markovnikov regioselectivity observed in hydroboration reactions is governed by a combination of steric and electronic factors. jove.comredalyc.orgucalgary.ca

Steric Effects: The boron-containing group (BH₂) is bulkier than the hydrogen atom. jove.com Consequently, it preferentially approaches the less sterically crowded carbon of the double bond to minimize non-bonded repulsions in the transition state. jove.comredalyc.org This steric hindrance is a major determinant of the reaction's regioselectivity. ucalgary.ca

Electronic Effects: Although the reaction does not proceed through a discrete carbocation intermediate, there is a development of partial positive charge on the more substituted carbon atom in the four-centered transition state. jove.comucalgary.ca The electrophilic boron atom adds to the carbon atom that can less effectively stabilize a positive charge, which is typically the less substituted carbon. ucalgary.cauwo.ca This electronic preference aligns with and reinforces the steric effect, leading to the observed anti-Markovnikov product. jove.com The polarization of the B-H bond, with boron being slightly positive and hydrogen slightly negative, also favors the addition of the boron to the less substituted carbon. ucalgary.ca

Influence of Alkylborane Derivatives on Regioselectivity (e.g., 9-BBN, disiamylborane, thexylborane)

To enhance the regioselectivity of hydroboration, sterically hindered alkylborane derivatives are often used in place of borane-THF. masterorganicchemistry.comredalyc.org These reagents amplify the steric factors that direct the boron atom to the least substituted position. uwo.ca

9-Borabicyclo[3.3.1]nonane (9-BBN): This bulky, bicyclic borane reagent exhibits exceptional regioselectivity, often exceeding that of diborane. pearson.compearson.comresearchgate.net For example, in the hydroboration of 1-hexene, 9-BBN yields over 99.9% of the terminal borane adduct, compared to 94% with diborane. redalyc.org Its rigid structure and significant steric bulk make it highly sensitive to the steric environment of the alkene. researchgate.netwindows.net

Disiamylborane: Prepared from the hydroboration of 2-methyl-2-butene, disiamylborane (bis(3-methyl-2-butyl)borane) is another sterically demanding reagent. chempedia.infoucla.edu It is particularly useful for the hydroboration of terminal alkynes, preventing the second addition of a B-H bond to the resulting vinylborane. libretexts.org Disiamylborane also shows improved regioselectivity compared to borane; for instance, with 1-hexene, it gives 99% of the primary alcohol after oxidation. redalyc.org

Thexylborane: Thexylborane (2,3-dimethyl-2-butylborane) is a monoalkylborane that can be used to sequentially hydroborate two different alkenes, leading to the synthesis of mixed trialkylboranes. chempedia.infodu.ac.in While it offers good regioselectivity, it is generally considered less selective than 9-BBN or disiamylborane for certain substrates. redalyc.orgwindows.net For example, with cis-4-methyl-2-pentene, 9-BBN gives 99.8% addition to the less hindered carbon, whereas thexylborane shows no significant selectivity. windows.net

AlkeneHydroborating AgentProduct Distribution (%) - Boron at C1Product Distribution (%) - Boron at C2
1-HexeneBH₃946
1-HexeneDisiamylborane991
1-Hexene9-BBN>99.9&lt;0.1
StyreneBH₃8020
StyreneDisiamylborane982
Styrene9-BBN98.51.5

Stereoselectivity in Hydroboration (Syn Addition)

Hydroboration is a highly stereoselective reaction, proceeding via a syn addition mechanism. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com This means that the boron atom and the hydrogen atom add to the same face of the carbon-carbon double bond. jove.comlibretexts.org The reaction occurs through a concerted, four-membered ring transition state where the C-H and C-B bonds are formed simultaneously. jove.comchemistrysteps.comucalgary.ca This concerted mechanism dictates the syn stereochemistry of the addition. jove.comlibretexts.org For example, the hydroboration of 1-methylcyclopentene yields a product where the hydrogen and the borane group have added to the same side of the ring. masterorganicchemistry.com This stereospecificity is a crucial aspect of the reaction, allowing for the predictable synthesis of specific stereoisomers. redalyc.orglibretexts.org

Formation of Organoboron Intermediates

Synthesis of Trialkylboranes

The reaction of this compound with alkenes is a primary method for the synthesis of trialkylboranes. This reaction, known as hydroboration, proceeds via a concerted, four-membered transition state. A key feature of this reaction is its anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. The reaction is also stereospecific, with the boron and hydrogen atoms adding to the same face of the double bond in a syn addition. researchgate.net

The hydroboration of an alkene with this compound occurs in a stepwise manner. One molecule of borane can react with up to three molecules of the alkene, leading to the formation of a trialkylborane. youtube.com This process is illustrated by the reaction of borane with propene, which yields tripropylborane.

Reaction Scheme: Hydroboration of an Alkene

Hydroboration of Propene

The resulting trialkylboranes are valuable synthetic intermediates that can be further transformed into a variety of functional groups, most commonly through oxidation to alcohols using hydrogen peroxide and a base.

AlkeneProduct of HydroborationSubsequent Oxidation Product
1-HexeneTrihexylborane1-Hexanol
StyreneTris(2-phenylethyl)borane2-Phenylethanol
CyclohexeneTricyclohexylboraneCyclohexanol
Preparation of Specific Organoboron Reagents

This compound is a crucial starting material for the synthesis of several sterically hindered and selective organoboron reagents. These reagents offer enhanced selectivity in various synthetic applications.

9-Borabicyclo[3.3.1]nonane (9-BBN): This bicyclic organoborane is prepared by the hydroboration of 1,5-cyclooctadiene with this compound. khanacademy.orgresearchgate.net The reaction proceeds to form a stable, dimeric structure. 9-BBN is a highly regioselective hydroborating agent, favoring the formation of the anti-Markovnikov product with exceptional selectivity due to its significant steric bulk. researchgate.net

Alpine Borane®: This chiral reducing agent is synthesized through the hydroboration of (+)-α-pinene or (-)-α-pinene with this compound. Alpine Borane is particularly useful for the asymmetric reduction of aldehydes and prochiral ketones.

Diisopinocampheylborane (Ipc2BH): Prepared by the reaction of two equivalents of α-pinene with one equivalent of this compound, diisopinocampheylborane is a highly enantioselective hydroborating and reducing agent. The choice of (+)- or (-)-α-pinene as the starting material determines the chirality of the resulting reagent.

Reagent NamePrecursor(s)Key Feature
9-Borabicyclo[3.3.1]nonane (9-BBN)1,5-Cyclooctadiene, Borane-THFHigh regioselectivity in hydroboration
Alpine Borane®α-Pinene, Borane-THFChiral reducing agent
Diisopinocampheylborane (Ipc2BH)α-Pinene, Borane-THFEnantioselective hydroborating agent

Selective Reduction of Functional Groups

This compound is a powerful and selective reducing agent for a variety of functional groups. Its reactivity profile allows for the chemoselective reduction of certain functionalities in the presence of others.

Reduction of Carbonyl Compounds

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis, and this compound offers distinct advantages in certain cases.

This compound readily reduces both aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. The reaction is typically rapid and proceeds with high yield. While effective, for simple reductions of aldehydes and ketones, other less reactive and more easily handled reagents like sodium borohydride (B1222165) are often preferred. However, this compound can be advantageous in specific contexts, such as in stereoselective reductions.

Carbonyl CompoundProduct
BenzaldehydeBenzyl alcohol
Acetophenone1-Phenylethanol
CyclohexanoneCyclohexanol

One of the most significant applications of this compound is the selective reduction of carboxylic acids to primary alcohols. This transformation is particularly valuable because many other common reducing agents, such as sodium borohydride, are unreactive towards carboxylic acids. Lithium aluminum hydride can also effect this reduction, but it is a much more powerful and less selective reagent.

This compound can selectively reduce a carboxylic acid group in the presence of less reactive functional groups, such as esters. This chemoselectivity is a key advantage in the synthesis of complex molecules. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced. khanacademy.org

Chemoselective Reduction of a Dicarboxylic Acid Monoester

SubstrateProduct
Adipic acid monoethyl esterEthyl 6-hydroxyhexanoate
p-Carboxy methyl benzoateMethyl 4-(hydroxymethyl)benzoate

The reduction of esters and lactones by this compound is generally much slower and less efficient than the reduction of carboxylic acids. In many instances, borane is considered to not reduce esters and lactones under standard conditions, which allows for the selective reduction of carboxylic acids in their presence. However, under more forcing conditions, such as prolonged reaction times or elevated temperatures, this compound can reduce esters and lactones to the corresponding alcohols and diols, respectively. The reactivity of borane towards esters is significantly lower than that of more powerful reducing agents like lithium aluminum hydride.

SubstrateConditionsProduct
Ethyl benzoateForcing conditionsBenzyl alcohol
γ-ButyrolactoneForcing conditions1,4-Butanediol

Reduction of Nitrogen-Containing Functional Groups

This compound (BH3-THF) is a versatile reagent for the reduction of various nitrogen-containing functional groups, providing efficient pathways to amines.

This compound is an effective reagent for the reduction of primary, secondary, and tertiary amides to their corresponding amines. acsgcipr.orgorganic-synthesis.com The reaction proceeds through the coordination of the Lewis acidic boron atom to the amide carbonyl oxygen, which activates the carbonyl group for hydride transfer. acsgcipr.org This is followed by the cleavage of the carbon-oxygen bond, driven by the strong affinity of boron for oxygen. acsgcipr.org Unlike reductions with more powerful reagents like lithium aluminum hydride, borane complexes often exhibit better functional group tolerance. acsgcipr.org The initial product of the reduction is an amine-borane complex, which requires a workup step, typically with acid, to liberate the free amine. acsgcipr.org

The general procedure involves adding this compound to a solution of the amide in a dry solvent like THF at a controlled temperature, often starting at 0°C and then allowing it to warm to room temperature or heating if necessary. organic-synthesis.com After the reaction is complete, it is quenched, commonly with methanol or ethanol, to decompose any excess borane reagent before extraction of the amine product. organic-synthesis.com

Table 1: Examples of Amide Reduction to Amines using this compound

Amide Substrate Amine Product Reaction Conditions
N,N-Dimethylbenzamide N,N-Dimethylbenzylamine BH3-THF, THF, 0°C to rt
Caprolactam Hexamethyleneimine BH3-THF, THF, reflux
N-Phenylacetamide N-Ethylaniline BH3-THF, THF, rt

This table is illustrative and specific reaction conditions and yields can vary based on the substrate and scale of the reaction.

The reduction of nitriles to primary amines is another important application of this compound. bioone.orgcommonorganicchemistry.com This transformation is typically carried out by heating the nitrile with BH3-THF in tetrahydrofuran (B95107). commonorganicchemistry.com The borane adds across the carbon-nitrogen triple bond, and subsequent hydrolysis of the intermediate yields the primary amine.

While effective, the use of BH3-THF for nitrile reduction requires careful temperature control, as its decomposition can occur at temperatures above 35°C. commonorganicchemistry.com Alternative borane sources, such as borane-dimethylsulfide (BMS), are more stable at higher concentrations and temperatures. commonorganicchemistry.com The reaction can be performed on a variety of nitrile substrates, including those with steric hindrance or other Lewis basic functional groups. bioone.org

Table 2: Reduction of Various Nitriles to Primary Amines

Nitrile Substrate Primary Amine Product Notes
Benzonitrile Benzylamine Standard aromatic nitrile reduction.
Acetonitrile Ethylamine Example of an aliphatic nitrile reduction.
2,4-Dichlorobenzonitrile 2,4-Dichlorobenzylamine Reduction occurs readily with electron-withdrawing groups. nih.gov
4-Methoxybenzonitrile 4-Methoxybenzylamine Requires heating due to the electron-donating group. nih.gov

This table provides examples of nitrile reductions. Specific conditions may vary.

This compound is also capable of reducing C=N double bonds in oximes and imines to the corresponding amines. chemicalbook.com This reduction is a valuable method for the synthesis of a wide range of primary and secondary amines. The reaction proceeds via the addition of borane to the nitrogen atom of the imine or oxime, followed by hydride transfer to the carbon atom.

The reduction of imines can be achieved under mild conditions. For instance, the transfer hydrogenation of imines using ammonia borane in THF has been shown to produce the corresponding amines in good yields. nih.gov In the case of oximes, the reduction with borane-THF can be influenced by the presence of chiral catalysts to achieve asymmetric synthesis of amines.

Table 3: Reduction of Imines and Oximes with Borane Reagents

Substrate Product Reagent System Key Observation
Acetophenone N-phenylimine N-(1-Phenylethyl)aniline Chiral Oxazaborolidine / BH3-THF Good enantioselectivity can be achieved for aromatic ketimines.
2-Heptanone N-phenylimine N-(Heptan-2-yl)aniline Chiral Oxazaborolidine / BH3-THF Lower enantioselectivity observed for aliphatic ketimines.
Acetophenone oxime O-methyl ether 1-Phenylethanamine Chiral Oxazaborolidine / BH3-THF High optical yields can be obtained.

This table highlights the utility of borane-based reductions for imines and oximes.

Reduction of Epoxides

This compound can be utilized for the ring-opening reduction of epoxides to alcohols. However, the regioselectivity of this reaction can be variable, often yielding a mixture of the more and less substituted alcohols. While BH3-THF itself may not be the most selective reagent for this transformation, its use in conjunction with other reagents or catalysts can lead to more controlled outcomes. For instance, the hydroboration of epoxides with pinacolborane, for which BH3-THF can be a precursor, tends to yield linear alcohols. nih.gov More recent methods have explored magnesium-catalyzed hydroboration of epoxides, which can provide the branched alcohol product with high regioselectivity. nih.govacs.org

Role in Asymmetric Synthesis

This compound plays a crucial role as a stoichiometric reductant in catalytic asymmetric synthesis, most notably in the reduction of prochiral ketones to chiral secondary alcohols.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of a broad range of ketones. nrochemistry.comwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst, often derived from a chiral amino alcohol like (S)-proline, and a borane source, typically this compound or borane-dimethylsulfide. nih.govwikipedia.org

The mechanism of the CBS reduction involves the coordination of BH3 from the this compound complex to the nitrogen atom of the oxazaborolidine catalyst. nrochemistry.comwikipedia.org This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst. nrochemistry.com The ketone then coordinates to this activated catalyst-borane complex in a sterically controlled manner, positioning the larger substituent away from the catalyst's chiral framework. nrochemistry.com The hydride is then transferred from the borane to the ketone's carbonyl carbon via a six-membered transition state, resulting in the formation of a chiral alkoxyborane and regeneration of the catalyst. nrochemistry.com Subsequent workup yields the chiral secondary alcohol with high enantiomeric excess. nrochemistry.com

The CBS reduction is known for its high degree of enantioselectivity and predictable stereochemical outcome across a wide variety of ketone substrates. wikipedia.org The reaction conditions must be anhydrous, as the presence of water can negatively impact the enantiomeric excess. nrochemistry.com

Table 4: Key Features of the Corey-Bakshi-Shibata (CBS) Reduction

Feature Description
Catalyst Chiral oxazaborolidine, such as (R)- or (S)-2-Methyl-CBS-oxazaborolidine. wikipedia.org
Borane Source Typically this compound (BH3-THF) or Borane-dimethylsulfide (BMS). wikipedia.org
Substrates Prochiral ketones, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated systems. wikipedia.org
Products Chiral secondary alcohols with high enantiomeric purity.
Key Mechanistic Step Coordination of borane to the catalyst, followed by stereoselective hydride transfer to the ketone. nrochemistry.com
Advantages High enantioselectivity, broad substrate scope, and predictable stereochemistry. alfa-chemistry.com

Asymmetric Hydroboration

Asymmetric hydroboration is a powerful method in organic synthesis for the enantioselective preparation of alcohols from prochiral alkenes. The this compound complex (BH3-THF) serves as a convenient source of borane for this transformation. While borane itself is achiral, its reaction with chiral auxiliaries or reagents can induce chirality in the product.

A key strategy involves the use of chiral organoboranes, which are prepared from the reaction of BH3-THF with chiral alkenes. A classic example is the hydroboration of α-pinene. The reaction of α-pinene with an excess of borane leads to the formation of diisopinocampheylborane (Ipc2BH), a sterically hindered dialkylborane. makingmolecules.com This chiral reagent can then be used for the diastereoselective hydroboration of achiral alkenes. Subsequent oxidation of the resulting organoborane with hydrogen peroxide and a base yields an enantiomerically enriched alcohol. makingmolecules.com The stereochemical outcome is dictated by the approach of the alkene to the less hindered face of the chiral borane. makingmolecules.com

The hydroboration reaction is stereospecific, proceeding via a concerted syn-addition of the boron and hydrogen atoms to the same face of the alkene double bond. makingmolecules.commasterorganicchemistry.com The subsequent oxidation step occurs with retention of the stereochemistry at the newly formed carbon-boron bond, ensuring that the final alcohol product reflects the stereochemistry of the hydroboration step. makingmolecules.com

The regioselectivity of the hydroboration is also a critical factor, with the boron atom typically adding to the less substituted carbon of the double bond (anti-Markovnikov addition). makingmolecules.commasterorganicchemistry.com This selectivity is primarily driven by steric factors, where the larger boron atom preferentially bonds to the less sterically hindered carbon. makingmolecules.com The use of bulky organoborane reagents like Ipc2BH further enhances this regioselectivity. makingmolecules.com

Spiroborate-Catalyzed Asymmetric Reductions

This compound is also employed as a stoichiometric reductant in asymmetric reductions of prochiral ketones and oxime ethers catalyzed by chiral spiroborate esters. nih.govacs.org These catalysts, derived from nonracemic 1,2-aminoalcohols and ethylene (B1197577) glycol, have demonstrated high efficiency and enantioselectivity in producing optically active secondary alcohols and primary amines. nih.govacs.org

In a typical procedure, the spiroborate ester catalyst is used in small molar percentages (0.1 to 10 mol%) with a borane source, such as borane-dimethyl sulfide complex or this compound, to reduce a variety of prochiral ketones. nih.gov The reactions generally proceed at room temperature and afford the corresponding secondary alcohols in excellent chemical yields and with high enantiomeric excess (up to 99% ee). nih.gov The enantioselectivity of these reductions has been shown to be comparable to that achieved with well-established catalysts like the CBS reagent (Corey-Bakshi-Shibata catalyst). nih.gov

The proposed mechanism for the spiroborate-catalyzed reduction of oxime ethers involves the coordination of the oxime ether to the boron center of the catalyst, displacing the tetrahydrofuran. This is followed by a stereoselective intramolecular hydride transfer from the borane to the carbon of the C=N double bond, leading to the formation of an aminoborane intermediate. acs.orgscribd.com Subsequent workup liberates the chiral primary amine. acs.org The structure of the spiroborate catalyst, which contains a stable N-B coordination bond, is crucial for its high stability and catalytic activity. acs.org

The following table summarizes the asymmetric reduction of various ketones using a chiral spiroborate ester catalyst and a borane source.

KetoneCatalyst Loading (mol%)Enantiomeric Excess (ee %)Yield (%)
Acetophenone1099>95
Acetophenone0.598>95
1-Acetonaphthone1098>95
2-Acetonaphthone1097>95
3-Acetylpyridine1096>95
2-Acetylthiophene1095>95
Cyclohexyl methyl ketone1085>95

Data sourced from a study on the enantioselective reduction of prochiral ketones using spiroborate esters as catalysts. nih.gov

Preparation of Deuterated Alcohols and Amines

This compound is a valuable reagent for the isotopic labeling of organic compounds, specifically for the introduction of deuterium. The deuterated analogue, borane-d3-tetrahydrofuran complex (BD3-THF), serves as a convenient source of deuterium for these transformations. researchgate.netresearchgate.net

A primary application of BD3-THF is in the hydroboration of olefins. The reaction proceeds with the addition of the B-D bond across the carbon-carbon double bond. Subsequent oxidation of the resulting deuterated organoborane with alkaline hydrogen peroxide yields the corresponding deuterated alcohol. researchgate.netresearchgate.net This method provides a regioselective means of incorporating deuterium into a molecule, with the deuterium atom being placed at the more substituted carbon of the former double bond. researchgate.net The regioselectivity observed with BD3-THF is similar to that of its protio analogue, BH3-THF. researchgate.net

Convenient methods for the preparation of BD3-THF have been developed, and it has been found that certain hindered amines can act as stabilizers, allowing for the long-term storage of the reagent solution. researchgate.netresearchgate.net

In addition to the preparation of deuterated alcohols, borane-d3-THF can be used to synthesize deuterated amines. For instance, the treatment of a parent amine with THF•BD3 can generate the corresponding labeled amine borane, which can then be used in further synthetic transformations. acs.org

Formation of Adducts with Other Lewis Bases

This compound itself is a Lewis acid-base adduct, formed between the Lewis acidic borane (BH3) and the Lewis basic tetrahydrofuran (THF). ucla.eduacs.org In this complex, the oxygen atom of THF donates a lone pair of electrons to the empty p-orbital of the boron atom in borane. ucla.edulibretexts.org This complexation stabilizes the otherwise reactive and dimeric diborane, making it a convenient and safer reagent to handle in organic synthesis. acs.orgchemistrysteps.com

A significant application of the this compound complex is its use as a source of borane (BH3) for the formation of adducts with other Lewis bases. guidechem.comwikipedia.org These adducts are formed by the displacement of the weakly coordinating THF by a stronger Lewis base, such as an amine or a phosphine. chemrevlett.com This equilibrium-driven process allows for the in-situ generation of various borane complexes.

The formation of amine-boranes is a prominent example. Tertiary amines, for instance, react with this compound to form stable tertiary amine-borane adducts. chemrevlett.com These adducts have found applications as reducing agents in their own right. Similarly, other Lewis bases containing nitrogen, phosphorus, or sulfur can form stable adducts with borane sourced from the THF complex. chemrevlett.com The relative stability of these adducts depends on the Lewis basicity of the donor atom.

Activation of α,β-Unsaturated Acids in Diels-Alder and Aldol (B89426) Reactions

The this compound complex plays a role in the activation of α,β-unsaturated carboxylic acids for certain carbon-carbon bond-forming reactions. Specifically, it has been reported that BH3-THF activates these acids in their reactions with 1,3-dienes. guidechem.comchemicalbook.com This activation facilitates their participation in cycloaddition reactions.

Furthermore, the this compound complex is utilized in the synthesis of catalysts for asymmetric Diels-Alder and aldol reactions. guidechem.comchemicalbook.com The ability of borane to coordinate to carbonyl oxygens allows for the creation of chiral Lewis acidic environments that can control the stereochemical outcome of these powerful synthetic transformations.

Blocking Tertiary Amine Groups in Alkaloid Syntheses

In the complex, multi-step synthesis of alkaloids, the protection of reactive functional groups is often a critical strategy. The this compound complex provides a means to temporarily block or protect tertiary amine groups. guidechem.comchemicalbook.com

This protective function is particularly useful in reactions such as Friedel-Crafts cyclizations and oxidative phenol coupling reactions, which are common strategies employed in the synthesis of alkaloid skeletons. guidechem.comchemicalbook.com By forming a stable adduct with the tertiary amine, the borane moiety effectively reduces the nucleophilicity and basicity of the nitrogen atom. This prevents the amine from participating in undesired side reactions under the conditions of the primary transformation. The borane protecting group can typically be removed under specific conditions once its protective role is complete.

Advanced Research Topics and Future Directions

Development of Novel Borane-Tetrahydrofuran Formulations and Stabilizers

The inherent instability of this compound solutions presents challenges for storage and handling. Research has been directed toward developing new formulations with improved thermal properties and longevity, primarily through the use of chemical stabilizers.

Recent studies have identified certain hindered amines as superior stabilizers for BH3-THF compared to traditional stabilizers like sodium borohydride (B1222165) (NaBH4). A new generation of BH3-THF solutions has been developed using low concentrations (0.005 M) of amines such as 1,2,2,6,6-pentamethylpiperidine (PMP) or N-isopropyl-N-methyl-tert-butylamine (NIMBA). researchgate.netacs.org These amine-stabilized solutions exhibit significantly improved thermal properties and stability. researchgate.netresearchgate.net For instance, solutions of 1 M BH3-THF containing 0.005 M NIMBA show superior stability at ambient temperatures. researchgate.net This stabilizing effect has also been observed for deuterated this compound (BD3-THF), where the addition of 0.005 M NIMBA allowed the solution to be stored for at least six months at 4–8 °C with no noticeable degradation. researchgate.netresearchgate.net

The choice of stabilizer has a profound impact on the shelf-life and reactivity of this compound solutions. While unstabilized 1 M BH3-THF degrades significantly over time, dropping by about 50% in 120 days at ambient temperature, stabilization greatly extends its viability. google.com Traditionally, sodium borohydride has been used to slow the primary decomposition pathway of THF ring cleavage. ichemsafe.com However, newer amine-based stabilizers have proven more effective, especially at elevated temperatures.

Comparative studies highlight the superior performance of amine stabilizers. For example, at 50 °C, a 1.0 M BH3-THF solution stabilized with 0.005 M NIMBA retained 58% of its active borane (B79455) content after 96 hours. researchgate.net In contrast, an unstabilized solution retained only 24% of its active borane under the same conditions. researchgate.net This enhanced stability provided by hindered amines like NIMBA and PMP makes for a more robust and reliable reagent for organic synthesis. researchgate.net

Comparative Stability of 1.0 M this compound at 50°C

Catalysis with this compound Derived Species

Borane-THF is a precursor for various catalytic species that enable highly selective transformations, including asymmetric reductions and polymerizations.

Chiral catalysts derived from borane are of significant interest for the enantioselective synthesis of biologically active molecules. One notable class includes chiral spiroaminoborate esters. A highly crystalline and stable spiroaminoborate complex derived from diphenylprolinol and ethylene (B1197577) glycol has been shown to be a highly effective catalyst for the asymmetric borane reduction of prochiral ketones, achieving high enantioselectivity with just 1 mol% of the catalyst. nih.gov Another approach involves the creation of N-heterocyclic carbene-borane complexes that feature a stereogenic boron center, opening new possibilities in stereoselective catalysis. chemistryworld.com Furthermore, chiral diboranes, synthesized from enantiopure backbones like (R)-BINOL, have been developed as co-catalysts for the stereoselective organopolymerization of epoxides. rsc.org

To overcome issues related to handling, stability, and reagent separation, researchers have developed solid, polymer-supported borane adducts. A stable, easily handled solid adduct of borane has been synthesized using a polymeric material containing sulfur. researchgate.net This new polymeric borane reagent behaves similarly to BH3-THF and borane-dimethylsulfide (BH3-SMe2) in hydroboration and reduction reactions but avoids the disadvantages of low concentration, instability, or malodorous byproducts associated with the conventional reagents. researchgate.net The use of a polymer support facilitates easier workup and purification of the reaction products.

Investigating Side Reactions and Decomposition Pathways

A thorough understanding of the decomposition of this compound is critical for its safe storage and application. The complex can decompose via two primary, independent pathways, largely dependent on temperature. google.com

At temperatures below 50°C, the main decomposition route is the ring-opening cleavage of the tetrahydrofuran (B95107) ether. google.comresearchgate.netresearchgate.net This process is understood to proceed through a series of butoxyborane intermediates: monobutoxyborane, followed by dibutoxyborane, and ultimately forming the stable end-product, tributyl borate. ichemsafe.comresearchgate.net This decomposition pathway leads to a loss of the reagent's hydride activity. ichemsafe.com

Decomposition Pathways and Products of this compound

Thermal Decomposition and THF Ring-Opening

This compound (BTHF) is a thermally sensitive reagent. msanet.com Its stability is significantly dependent on temperature, with decomposition occurring through the cleavage of the tetrahydrofuran (THF) ether ring. google.com This decomposition pathway is the primary route of degradation at temperatures below 50°C. google.com The process is understood to proceed via the formation of monobutoxyborane, ultimately yielding tributoxyborane and hydrogen gas as byproducts. researchgate.netcommonorganicchemistry.com

The thermal decomposition of BTHF has been a subject of detailed study to ensure safe handling and storage. researchgate.net Isothermal studies have shown that the rate of potency loss is directly related to the temperature. researchgate.net To mitigate this degradation, commercial BTHF solutions are often stabilized with a small amount of sodium borohydride (<0.005 M per mole of BH₃). msanet.com It is recommended that BTHF solutions be stored at temperatures between 0-5°C to maximize their shelf-life. msanet.comcommonorganicchemistry.com At these reduced temperatures, the ring-opening decomposition is minimal or absent. researchgate.net

Table 1: Factors Influencing Thermal Decomposition of this compound

Factor Influence on Stability Key Considerations
Temperature Higher temperatures accelerate decomposition. google.com Store at 0-5°C; conduct reactions below 35-50°C. msanet.comgoogle.comcommonorganicchemistry.com
Stabilizers Small amounts of NaBH₄ improve shelf-life. msanet.com Commercial solutions are typically stabilized. researchgate.net
Time Potency decreases over time, especially at ambient temperature. google.com Use freshly opened or properly stored solutions.
Moisture Reacts readily with atmospheric moisture and water. msanet.com Handle under inert, dry conditions. msanet.com

Diborane (B8814927) Evolution and Handling Considerations

In addition to THF ring-opening, a second decomposition pathway for this compound becomes significant at elevated temperatures, typically above 50°C: the evolution of gaseous diborane (B₂H₆). google.comresearchgate.net Diborane is a toxic and flammable gas, and its release poses significant safety hazards. msanet.comacs.org This phenomenon is particularly pronounced when BTHF solutions are heated, for instance, near the boiling point of THF (66°C). google.com

The evolution of diborane can lead to a loss of the active reagent from the reaction mixture, resulting in incomplete reactions. google.com Studies using reaction calorimetry and headspace mass spectroscopy have been conducted to understand the relationship between temperature and the rate of diborane evolution, aiming to establish safer operating conditions in industrial settings. researchgate.netresearchgate.netfigshare.comacs.orgacs.org

Proper handling and storage are crucial to prevent both decomposition pathways. Key considerations include:

Temperature Control: BTHF solutions must be kept cold, ideally refrigerated at 5°C or lower, to protect product purity and stability. msanet.commsanet.com

Inert Atmosphere: The reagent should be handled and stored in a dry, closed system under a dry inert gas like nitrogen to prevent reaction with atmospheric moisture. msanet.com

Pressure Regulation: When reactions are performed at elevated temperatures, carrying them out in a closed system, such as an autoclave or a vessel with a back-pressure regulator, can prevent the escape of evolved diborane. google.com This ensures that the borane remains in the reaction system. google.com

Avoidance of Incompatibilities: BTHF reacts violently with water, alcohols, acids, and oxidizing agents. msanet.com

The autoignition temperature (AIT) of pure diborane in the air has been determined to be between 136-139°C, a critical piece of data for assessing the risks associated with its handling. researchgate.netresearchgate.netfigshare.com

Applications in Materials Science and Polymer Chemistry

Hydroboration in Polymer Synthesis

This compound is a key reagent in hydroboration reactions, a powerful method for introducing boron functional groups into molecules that has been extended to the field of polymer chemistry. google.comacs.org This application allows for the synthesis of borane-containing polyolefins, which serves as a valuable route for the functionalization of common polymers like polyethylene (B3416737) and polypropylene.

The synthesis strategy involves the copolymerization of borane-containing monomers with olefin monomers using Ziegler-Natta or metallocene catalysts. The trialkylborane groups are stable under these polymerization conditions. The resulting borane-functionalized polymer is a versatile intermediate. The incorporated borane groups can be quantitatively converted into hydroxyl groups, or transformed into stable polymeric radicals that can initiate living free radical polymerization of other functional monomers. This methodology enables the creation of graft and block copolymers with well-defined structures.

Furthermore, the hydroboration of dienes using BTHF can lead to the formation of boron-containing materials. rsc.org For example, the reaction of BTHF with small cyclic dienes can produce dihydroborated products, which can be precursors to polymers. rsc.org The dehydropolymerization of primary phosphine-borane adducts is another route to synthesizing polymers like polyphosphinoboranes, which can form nanostructured materials. nih.gov

Emerging Synthetic Transformations utilizing this compound

This compound continues to be a versatile reagent in a wide array of synthetic transformations beyond its traditional roles. It is a cornerstone for hydroboration reactions, adding across carbon-carbon double and triple bonds to create organoboron intermediates that are staples in organic synthesis. google.comwikipedia.org

Recent research highlights its utility in more complex and novel transformations:

Cascade Reactions: BTHF can participate in cascade reactions. For instance, tris(pentafluorophenyl)borane, a Lewis acid often used in conjunction with borane sources, can catalyze the ring-opening and closing cascade of furans with hydrosilanes, producing valuable silicon-functionalized synthetic intermediates. researchgate.net

Reduction of Diverse Functional Groups: BTHF is a selective and efficient reducing agent for a broad spectrum of functional groups, including aldehydes, ketones, carboxylic acids, amides, nitriles, and imines. msanet.comchemicalbook.com Its ability to reduce carboxylic acids to alcohols is a particularly common and useful transformation. acs.orgwikipedia.org

Synthesis of Organoboron Reagents: BTHF serves as the primary source of borane (BH₃) for the preparation of many other important organoboron reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), Alpine-borane, and diisopinocampheylborane. wikipedia.org

Activation of Unsaturated Systems: The complex can activate α,β-unsaturated acids in their reactions with 1,3-dienes and is used in synthesizing catalysts for asymmetric Diels-Alder and aldol (B89426) reactions. chemicalbook.com

The development of new, stable, solid-supported borane adducts that behave similarly to BTHF aims to overcome some of its limitations, such as its thermal instability and the need for handling solutions. researchgate.net These emerging applications underscore the enduring importance and expanding scope of this compound in modern organic synthesis.

Process Safety and Handling in Research and Industrial Settings

Thermal Stability and Decomposition Characteristics

Borane-tetrahydrofuran is a thermally unstable compound that requires careful temperature management to prevent decomposition. Its stability is influenced by temperature, concentration, and the presence of stabilizers. Commercially available solutions are often stabilized with trace amounts of sodium borohydride (B1222165) or various amines to enhance shelf-life. msanet.comsigmaaldrich.com

Decomposition of BTHF can proceed through two primary pathways, largely dependent on the temperature. At temperatures below 50°C, the main decomposition route is through the cleavage of the tetrahydrofuran (B95107) (THF) ring, which ultimately leads to the formation of butoxyborane derivatives. researchgate.netresearchgate.net Above 50°C, the complex can also dissociate, releasing flammable and toxic diborane (B8814927) gas. msanet.com The decomposition of BTHF can be violent, particularly at elevated temperatures, and generates hydrogen gas and tributyl borate. commonorganicchemistry.com It is recommended that reactions involving BTHF are conducted at temperatures below 35°C to minimize the risk of thermal runaway. commonorganicchemistry.com

Temperature RangePrimary Decomposition PathwayKey Decomposition Products
< 50°CTHF Ring Cleavage (Ether Cleavage)Butoxyborane derivatives, Tributyl borate
> 50°CDissociation & Ether CleavageDiborane, Hydrogen, Tributyl borate

Research has shown that the autoignition temperature of pure diborane in the air is between 136-139°C. researchgate.netacs.org The evolution of diborane from BTHF solutions at elevated temperatures is a significant safety concern that must be addressed through proper engineering controls.

Handling and Storage under Inert Atmosphere

Due to its high reactivity with atmospheric moisture and oxygen, this compound must be handled and stored under a dry, inert atmosphere. chemicalbook.com Nitrogen and argon are suitable inert gases for this purpose. researchgate.net Exposure to air can lead to a decrease in the purity of the reagent and the formation of potentially hazardous byproducts. msanet.com

To maintain its quality and ensure a long shelf-life, BTHF solutions should be stored in tightly sealed containers in a refrigerator at temperatures between 0°C and 5°C. researchgate.netcommonorganicchemistry.com Transferring the reagent from its storage container to a reaction vessel should be performed using positive pressure of a dry, inert gas. researchgate.net All equipment, including transfer lines and reaction vessels, should be thoroughly dried and purged with an inert gas before coming into contact with BTHF. msanet.com

Storage ParameterRecommendationRationale
AtmosphereDry Nitrogen or ArgonPrevents reaction with air and moisture, preserving purity.
Temperature0-5°CMaximizes shelf-life and minimizes thermal decomposition.
ContainersTightly sealed, appropriate for air-sensitive reagentsPrevents ingress of atmospheric contaminants.

Quenching Procedures and Boron Removal

After a reaction is complete, any excess this compound must be safely quenched. The quenching process is highly exothermic and liberates flammable hydrogen gas, requiring a controlled addition of the quenching agent and adequate ventilation. researchgate.net Common quenching agents include methanol, water, and aqueous acidic solutions. researchgate.netorgsyn.org The reaction with water is particularly vigorous. acs.org

A typical laboratory-scale quenching procedure involves the slow, dropwise addition of the quenching agent to the reaction mixture, often at a reduced temperature to control the exotherm. For larger-scale operations, a robust cooling system is essential.

Following the quench, boron-containing byproducts must often be removed from the desired product. A common method for boron removal is the addition of an alcohol, such as methanol, followed by distillation. This process converts the boron byproducts into volatile methyl borate, which can be removed as an azeotrope with the alcohol. google.com

Quenching AgentKey Considerations
MethanolReacts to form hydrogen and methyl borate. The reaction is exothermic.
WaterReacts violently to produce hydrogen and boric acid. msanet.comacs.org Addition must be extremely slow and controlled.
Aqueous AcidNeutralizes the borane (B79455) complex, producing hydrogen gas.

Considerations for Large-Scale Applications

The use of this compound on an industrial scale introduces additional safety challenges that necessitate comprehensive process safety management. Key considerations include:

Engineering Controls: Large-scale reactions should be conducted in closed systems with robust ventilation to handle the potential release of hydrogen and diborane. msanet.com A scrubbing system, for instance using methanol, is recommended to treat any vented gases. researchgate.net

Thermal Hazard Assessment: A thorough thermal hazard evaluation is crucial to understand the potential for thermal runaway, especially considering that some reactions with BTHF can exhibit a delayed exotherm. researchgate.net

Material Compatibility: this compound is compatible with glass, stainless steel, and carbon steel. However, it is important to avoid aluminum components in transfer lines and equipment, as boric acid formed from hydrolysis can cause corrosion. researchgate.net

Personal Protective Equipment (PPE): Appropriate PPE, including flame-resistant clothing, chemical-resistant gloves, and safety glasses, is mandatory when handling BTHF. chemicalbook.comthermofisher.com For situations with a risk of inhalation, respiratory protection should be used. msanet.com

Emergency Preparedness: Emergency showers and eyewash stations must be readily accessible. msanet.com Firefighting measures for BTHF fires should not involve water; dry chemical or carbon dioxide extinguishers are appropriate. msanet.com

By implementing these stringent safety protocols, the risks associated with the use of this compound can be effectively managed in both laboratory and industrial settings.

Q & A

Q. What are the critical safety protocols for handling Borane-THF in laboratory settings?

Borane-THF is highly flammable (flash point: -17°C) and reacts violently with water, releasing flammable gases. Key precautions include:

  • Use in a fume hood with inert gas (N₂/Ar) purging to prevent moisture exposure .
  • Wear PPE: nitrile gloves, lab coat, and safety goggles. Avoid contact with skin/eyes due to severe irritation risks .
  • Store in sealed, dry containers at 0–5°C and monitor for peroxide formation over time .

Q. How should Borane-THF solutions be stored to maintain stability and prevent decomposition?

Borane-THF is typically supplied as a 1.0 M solution in THF due to its instability at higher concentrations. For optimal stability:

  • Store at 0–5°C in airtight containers under inert gas. Avoid prolonged exposure to ambient temperatures >35°C .
  • Use freshly opened solutions for sensitive reactions, as moisture ingress can degrade the complex into boric acid and hydrogen gas .

Q. What are the primary synthetic applications of Borane-THF in organic chemistry?

Borane-THF is widely used as a reducing agent for:

  • Selective reduction of carbonyl groups (e.g., ketones to alcohols) without over-reduction .
  • Regioselective opening of benzylidene acetals in carbohydrate chemistry (e.g., Scheme 1 in ) .
  • Hydroboration of alkenes and alkynes to synthesize organoboron intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective acetal opening using Borane-THF?

The regioselectivity of acetal opening depends on:

  • Catalyst system : Copper(II) triflate enhances selectivity for less hindered positions (e.g., in branched polysaccharide synthesis) .
  • Temperature : Reactions at -20°C to 0°C minimize side reactions .
  • Solvent purity : Ensure THF is anhydrous (e.g., distilled over Na/benzophenone) to prevent premature Borane-THF decomposition .

Q. What analytical methods are recommended to assess the purity and concentration of Borane-THF solutions?

  • Titration : Use gasometric methods to quantify active BH₃ content via hydrogen release upon hydrolysis .
  • NMR spectroscopy : Monitor THF solvent integrity (e.g., absence of water peaks at δ 1.5–2.0 ppm in ¹H NMR) .
  • Karl Fischer titration : Verify moisture content (<50 ppm) to ensure solution stability .

Q. How can researchers address contradictory data in Borane-THF-mediated hydroboration reactions under varying humidity levels?

Discrepancies often arise from trace moisture affecting reaction kinetics. Mitigation strategies include:

  • Rigorous drying of glassware and solvents (e.g., molecular sieves for THF) .
  • Conducting reactions under inert atmosphere using Schlenk-line or glovebox techniques .
  • Calibrating stoichiometry to account for BH₃ decomposition (e.g., using 1.2–1.5 equivalents in humid conditions) .

Q. What are the implications of Borane-THF’s phase behavior in clathrate hydrate studies?

Borane-THF forms clathrate hydrates with gases like methane or hydrogen sulfide, which are studied for energy storage applications. Key considerations:

  • Concentration effects : Low THF concentrations (1–5 wt%) maximize gas encapsulation efficiency .
  • Pressure-temperature profiles : Use isochoric pressure-search methods to map dissociation conditions accurately .

Methodological Best Practices

Q. How should spill incidents involving Borane-THF be managed in the lab?

  • Small spills : Neutralize with dry sand or vermiculite, then slowly add ethanol to quench residual BH₃ .
  • Large spills : Evacuate the area, activate ventilation, and contact emergency responders. Avoid water-based extinguishers due to flammability risks .

Q. What documentation standards ensure reproducibility in Borane-THF experiments?

  • Detailed SOPs : Include inert gas purging protocols, reaction quenching steps (e.g., with MeOH), and waste disposal guidelines .
  • Supporting Information : Report characterization data (e.g., NMR, HPLC) for novel compounds and disclose any deviations from published methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.